molecular formula C22H32O3 B593940 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid CAS No. 90780-53-3

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid

Cat. No. B593940
CAS RN: 90780-53-3
M. Wt: 344.495
InChI Key: SEVOKGDVLLIUMT-UHFFFAOYSA-N
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Description

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is a chemical compound . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS, shown to play a major anti-inflammatory role .


Synthesis Analysis

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is an autoxidation product of docosahexaenoic acid (DHA) in vitro. According to Sprecher, in mammals, DHA is synthesized via a retro-conversion process in peroxisomes-the aerobic delta4 desaturation-independent pathway .


Molecular Structure Analysis

The molecular formula of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is C22H32O3. Its molecular weight is 344.495 . The InChI key is MBMBGCFOFBJSGT-KUBAVDMBSA-N .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid include a molecular weight of 344.495 and a molecular formula of C22H32O3. It has a density of 0.9500g/mL and a flash point of 62°C .

Scientific Research Applications

  • Anti-Inflammatory and Proresolving Actions : A study identified a pathway involving biosynthesis of potent anti-inflammatory and proresolving mediators from docosahexaenoic acid (DHA) by macrophages. These mediators, including 14S-hydroxydocosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid, exhibit potent anti-inflammatory and proresolving activity similar to resolvin E1 and protectin D1 (Serhan et al., 2009).

  • Metabolism and Biological Production : Another study focused on 17S-HDPAn-6 and 10S,17S-HDPAn-6, potent anti-inflammatory resolvins derived from DPAn-6, analogous in structure and action to DHA-derived resolvins. These resolvins showed potential as drug candidates, and the study explored their metabolic stability and therapeutic profiles (Dangi et al., 2010).

  • Role in Pulmonary Fibrosis : Research has shown that Protectin DX (10S,17S-dihydroxydocosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid) exerts a potential therapeutic effect on mice with pulmonary fibrosis. It was found to ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice, suggesting its role in the treatment of fibrotic lung diseases (Li et al., 2017).

  • Conversion and Inhibition in Inflammation : A study on 13S,14S-epoxy-maresin showed that it is converted by human macrophages to maresin 1 (MaR1), and it inhibits leukotriene A4 hydrolase (LTA4H), indicating its role in the resolution of inflammation (Dalli et al., 2013).

Safety and Hazards

There is limited information available on the safety and hazards associated with 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid .

Future Directions

The future directions of research on 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid are not clearly defined due to limited available information .

properties

IUPAC Name

13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVOKGDVLLIUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724582
Record name 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90780-53-3
Record name 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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